molecular formula C27H30N2O B6020685 1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE

1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE

Cat. No.: B6020685
M. Wt: 398.5 g/mol
InChI Key: GUTAHEWRMFUMOW-UHFFFAOYSA-N
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Description

1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C27H30N2O It is known for its unique structure, which includes a naphthyl group, a phenylcyclohexyl group, and a piperazino group

Preparation Methods

The synthesis of 1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Introduction of the Phenylcyclohexyl Group: The phenylcyclohexyl group can be synthesized via a Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone.

    Formation of the Piperazino Group: The piperazino group can be introduced through a nucleophilic substitution reaction using piperazine and an appropriate leaving group.

    Coupling Reactions: The final step involves coupling the naphthyl, phenylcyclohexyl, and piperazino groups through a series of condensation reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazino group, where nucleophiles such as halides or alkoxides replace the existing substituents.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or enamines, which are useful intermediates in organic synthesis.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. Additionally, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE can be compared with similar compounds such as:

    1-Naphthyl[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methanone: This compound has a similar structure but includes a piperidinyl group instead of a phenylcyclohexyl group, leading to different chemical and biological properties.

    1-(1-naphthoyl)-4-(4-phenylcyclohexyl)piperazine: This compound has a similar core structure but differs in the substitution pattern, affecting its reactivity and applications.

Properties

IUPAC Name

naphthalen-1-yl-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c30-27(26-12-6-10-23-9-4-5-11-25(23)26)29-19-17-28(18-20-29)24-15-13-22(14-16-24)21-7-2-1-3-8-21/h1-12,22,24H,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTAHEWRMFUMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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